molecular formula C23H28N2O5 B14507689 Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- CAS No. 67620-24-0

Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy-

Cat. No.: B14507689
CAS No.: 67620-24-0
M. Wt: 412.5 g/mol
InChI Key: CPLZXOXDQRKDNH-UHFFFAOYSA-N
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Description

Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound’s structure includes a benzo(a)heptalene core, which is a polycyclic aromatic hydrocarbon, and several functional groups that contribute to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- typically involves multiple steps, including the formation of the benzo(a)heptalene core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzo(a)heptalene core through cyclization of appropriate precursors.

    Functional Group Introduction: Addition of acetamido, ethylamino, and trimethoxy groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl or nitro groups to amines or alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups may enable it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.

    Heptalene Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

67620-24-0

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

N-[10-(ethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C23H28N2O5/c1-6-24-18-10-8-15-16(12-19(18)27)17(25-13(2)26)9-7-14-11-20(28-3)22(29-4)23(30-5)21(14)15/h8,10-12,17H,6-7,9H2,1-5H3,(H,24,27)(H,25,26)

InChI Key

CPLZXOXDQRKDNH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C

Origin of Product

United States

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